Exfoliazone

Description

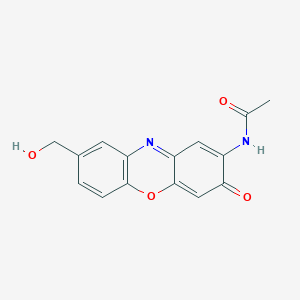

Structure

2D Structure

3D Structure

Properties

CAS No. |

132627-73-7 |

|---|---|

Molecular Formula |

C15H12N2O4 |

Molecular Weight |

284.27 g/mol |

IUPAC Name |

N-[8-(hydroxymethyl)-3-oxophenoxazin-2-yl]acetamide |

InChI |

InChI=1S/C15H12N2O4/c1-8(19)16-10-5-12-15(6-13(10)20)21-14-3-2-9(7-18)4-11(14)17-12/h2-6,18H,7H2,1H3,(H,16,19) |

InChI Key |

AUBMZQABQDPFKS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC2=NC3=C(C=CC(=C3)CO)OC2=CC1=O |

Other CAS No. |

132627-73-7 |

Synonyms |

exfoliazone |

Origin of Product |

United States |

Foundational & Exploratory

Exfoliazone's Mechanism of Action on Rat Liver Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Exfoliazone, a phenoxazine antibiotic isolated from Streptomyces exfoliatus, has been identified as a potent growth-promoting substance for the RLN-8 rat liver cell line. Its mechanism of action is notably dependent on the presence of serum, suggesting an interaction with or potentiation of serum-derived growth factors. While the precise signaling pathways activated by this compound remain to be fully elucidated, this guide synthesizes the available data, provides detailed experimental protocols for reproducing and expanding upon initial findings, and proposes a hypothetical mechanism of action centered on the well-established MAPK/ERK and PI3K/Akt signaling cascades, which are crucial for hepatocyte proliferation.

Introduction

This compound is a secondary metabolite produced by the bacterium Streptomyces exfoliatus. Structurally, it is N-[8-(hydroxymethyl)-3-oxophenoxazin-2-yl]acetamide. Initial studies have demonstrated its ability to stimulate the growth of the RLN-8 rat liver cell line, an effect that is not observed in serum-free conditions. This dependency on serum components points towards a mechanism that likely involves the amplification of growth factor signaling. Understanding this mechanism is critical for evaluating the therapeutic potential of this compound in liver regeneration or its potential risks in uncontrolled cell proliferation.

Quantitative Data Summary

The growth-promoting activity of this compound on RLN-8 rat liver cells has been quantified in terms of its effective dose. The following table summarizes the key quantitative findings from the foundational research.

| Parameter | Value | Reference |

| Cell Line | RLN-8 (from normal Donryu rat liver) | [1] |

| Culture Medium | Eagle's Minimal Essential Medium | [1] |

| Serum Concentration | 1% Fetal Bovine Serum (FBS) | [1] |

| Effective Dose of this compound | 0.004 - 0.1 µg/mL | [1] |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the effect of this compound on rat liver cells.

Cell Culture and Treatment

-

Cell Line: RLN-8 rat liver cells.

-

Culture Medium: Eagle's Minimal Essential Medium (EMEM) supplemented with 1% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Treatment Protocol:

-

Seed RLN-8 cells in appropriate culture vessels (e.g., 96-well plates for MTT assay, larger flasks for cell counting and DNA synthesis assays).

-

Allow cells to adhere and grow for 24 hours.

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations (ranging from 0.004 to 0.1 µg/mL) in the culture medium.

-

Replace the existing medium with the this compound-containing medium or a vehicle control.

-

Incubate for the desired period (e.g., 24-72 hours).

-

Cell Proliferation Assessment

This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability and proliferation.

-

After the treatment period, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well of a 96-well plate.

-

Incubate the plate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Mix gently by pipetting to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Directly counting the number of cells provides a straightforward measure of proliferation.

-

After treatment, detach the cells from the culture vessel using trypsin-EDTA.

-

Neutralize the trypsin with a serum-containing medium.

-

Centrifuge the cell suspension and resuspend the pellet in a known volume of PBS or medium.

-

Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

-

Load the mixture into a hemocytometer and count the number of viable (unstained) cells under a microscope.

-

Calculate the total number of cells in the original culture.

This assay measures the rate of DNA synthesis, a hallmark of cell proliferation.

-

During the final hours of the treatment period (e.g., the last 4 hours), add [³H]-thymidine to the culture medium at a final concentration of 1 µCi/mL.

-

After the incubation period, wash the cells twice with ice-cold PBS.

-

Precipitate the macromolecules by adding ice-cold 10% trichloroacetic acid (TCA) and incubating for 30 minutes on ice.

-

Wash the cells twice with ice-cold 5% TCA.

-

Solubilize the acid-insoluble material (including DNA) by adding 0.5 M NaOH.

-

Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for assessing this compound's effect on RLN-8 cells.

Hypothetical Signaling Pathway of this compound Action

Disclaimer: The following signaling pathway is a hypothetical model based on the serum-dependent growth-promoting effects of this compound and established knowledge of growth factor signaling in hepatocytes. Further research is required to validate this proposed mechanism.

Caption: Hypothetical signaling pathway for this compound in rat liver cells.

Proposed Mechanism of Action (Hypothetical)

Given that this compound's growth-promoting effects are contingent on the presence of serum, it is plausible that it does not act as a direct mitogen but rather as a sensitizer or amplifier of growth factor signaling pathways. Serum contains a cocktail of growth factors, such as Epidermal Growth Factor (EGF) and Hepatocyte Growth Factor (HGF), which are known to be potent stimulators of hepatocyte proliferation.[2][3] These growth factors typically bind to receptor tyrosine kinases (RTKs) on the cell surface, initiating intracellular signaling cascades.

Two key pathways that are commonly activated downstream of RTKs in hepatocytes are the MAPK/ERK pathway and the PI3K/Akt pathway .[1][4]

-

MAPK/ERK Pathway: Activation of this pathway, often through the Ras-Raf-MEK-ERK cascade, leads to the phosphorylation and activation of transcription factors that drive the expression of genes required for cell cycle entry and progression.[5][6]

-

PI3K/Akt Pathway: This pathway is crucial for cell survival, growth, and proliferation. Akt, a central kinase in this pathway, can activate mTOR, which in turn promotes protein synthesis and cell cycle progression.[7][8]

We hypothesize that this compound may interact with the growth factor receptor itself, a co-receptor, or a downstream signaling molecule to enhance the signal transduction initiated by serum growth factors. This potentiation could occur through various mechanisms, such as:

-

Allosteric modulation of the receptor: this compound might bind to a site on the receptor distinct from the growth factor binding site, inducing a conformational change that increases the receptor's affinity for its ligand or enhances its kinase activity upon ligand binding.

-

Inhibition of a negative regulator: this compound could inhibit a phosphatase or another negative regulatory protein that normally dampens the growth factor signal, thereby prolonging or strengthening the downstream signaling.

This proposed mechanism would explain the observed serum dependency and the significant stimulation of cell proliferation at low concentrations.

Conclusion and Future Directions

This compound presents an interesting case of a natural product with serum-dependent growth-promoting activity on rat liver cells. While initial findings have established its efficacy, a significant knowledge gap remains regarding its precise molecular mechanism of action. Future research should focus on:

-

Identifying the specific serum component(s) required for this compound's activity. This could be achieved by testing its effects in the presence of individual purified growth factors.

-

Investigating the activation state of key signaling proteins in the MAPK/ERK and PI3K/Akt pathways (e.g., phosphorylation of ERK and Akt) in response to this compound in the presence of serum.

-

Exploring potential direct binding targets of this compound using techniques such as affinity chromatography or computational docking studies.

A thorough understanding of this compound's mechanism of action will be essential for harnessing its potential therapeutic applications and for understanding its broader biological effects.

References

- 1. The MAPK MEK1/2-ERK1/2 Pathway and Its Implication in Hepatocyte Cell Cycle Control - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of Hepatocyte Growth Factor–Mediated and Epidermal Growth Factor–Mediated Signaling in Transdifferentiation of Rat Hepatocytes to Biliary Epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Role of Hepatocyte Growth Regulators in Liver Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ias.ac.in [ias.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. The role of PI3k/AKT signaling pathway in attenuating liver fibrosis: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchexperts.utmb.edu [researchexperts.utmb.edu]

Exfoliazone: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces exfoliatus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exfoliazone is a phenoxazine antibiotic first identified from the soil bacterium Streptomyces exfoliatus. This document provides a comprehensive technical overview of the discovery, isolation, and characterization of this compound, including detailed experimental protocols and an exploration of its known and putative biological activities. While initially noted for its antifungal properties, subsequent research has highlighted its potent growth-promoting effects on certain cell lines, suggesting a potential role in regenerative medicine or as a tool for studying cell proliferation.

Physicochemical Properties of this compound

This compound is characterized by its phenoxazinone core structure. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂N₂O₄ | PubChem |

| Molecular Weight | 284.27 g/mol | PubChem |

| IUPAC Name | N-[8-(hydroxymethyl)-3-oxophenoxazin-2-yl]acetamide | PubChem |

| CAS Number | 132627-73-7 | PubChem |

| Appearance | Orange Powder | Patent US5332574A |

Isolation and Purification of this compound from Streptomyces exfoliatus

The following protocol is a generalized methodology for the fermentation, extraction, and purification of this compound, based on established techniques for secondary metabolite isolation from Streptomyces species. Specific yields may vary depending on the strain and culture conditions.

Experimental Protocol: Fermentation

-

Seed Culture Preparation: A biologically pure culture of Streptomyces exfoliatus is propagated on a suitable agar slant, such as Bn-3 agar (0.5% soluble starch, 0.5% glucose, 0.1% meat extract, 0.1% yeast extract, 0.2% NZ-case, 0.2% NaCl, 0.1% CaCO₃, and 1.8% agar) for 7 days at 28°C. A loopful of the resulting mycelia is used to inoculate a seed medium.

-

Seed Medium Inoculation: Inoculate 100 ml of seed medium (e.g., a medium with assimilable sources of carbon and nitrogen) in a 500-ml Erlenmeyer flask.

-

Incubation: Incubate the seed culture for 54 hours at 28°C on a rotary shaker.

-

Production Culture: Transfer 5 ml of the seed culture into a 500-ml Erlenmeyer flask containing 100 ml of a production medium. A suitable production medium could contain sources of carbon, nitrogen, and inorganic salts.

-

Fermentation: Incubate the production culture under submerged aerobic conditions at 28°C for an appropriate duration to allow for the production of this compound.

Experimental Protocol: Extraction and Purification

-

Harvesting: After fermentation, separate the mycelia from the culture broth by filtration.

-

Extraction: The culture filtrate is extracted with an organic solvent such as ethyl acetate. The organic phase, containing this compound, is then concentrated under vacuum.

-

Chromatography:

-

Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography. Elution is performed with a gradient of solvents, such as a mixture of ethyl acetate and methanol. Fractions are collected and monitored for the presence of this compound.

-

Reversed-Phase Chromatography: Active fractions from the silica gel chromatography can be further purified using reversed-phase silica gel chromatography (e.g., ODS-A) to yield pure this compound.

-

-

Crystallization: The purified this compound can be crystallized to obtain a homogeneous solid.

Biological Activity of this compound

This compound has demonstrated significant biological activity, particularly in promoting cell growth.

Growth-Promoting Activity

This compound has been shown to be a potent growth-promoting substance for a rat liver cell line, RLN-8. It significantly stimulates the growth of these cells in a dose-dependent manner. Cell proliferation was confirmed by MTT assay and by increases in cell number and DNA synthesis. This compound also enhanced the growth of NIH 3T3 and T601 cells.

| Biological Activity | Effective Concentration (µg/mL) | Cell Line |

| Growth Promotion | 0.004 - 0.1 | RLN-8 (rat liver cell line) |

It is important to note that the growth-promoting effect of this compound was observed in the presence of 1% fetal bovine serum, and no effect was seen under serum-free conditions. This suggests that this compound may act synergistically with components present in the serum to stimulate cell growth. The mechanism of action is reported to be different from that of the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA).

Anti-inflammatory and Antifungal Activities

While this compound is classified as a phenoxazine antibiotic, detailed quantitative data on its antifungal spectrum is limited in the readily available literature. Furthermore, there is a lack of specific studies investigating its anti-inflammatory properties and, consequently, no reported IC₅₀ values for anti-inflammatory activity. This represents a significant knowledge gap and an area for future research.

Visualizing the Process: From Isolation to Proposed Action

To better understand the workflow and the putative biological context of this compound, the following diagrams have been generated.

Caption: Workflow for the isolation and purification of this compound.

Proposed Biosynthesis of the Phenoxazinone Core

The biosynthesis of the phenoxazinone core of this compound in Streptomyces exfoliatus has not been explicitly detailed. However, based on the well-characterized pathway of other phenoxazinone compounds, such as actinomycin D in Streptomyces antibioticus, a putative pathway can be proposed. This involves the oxidative condensation of two molecules of an aminophenol precursor, a reaction catalyzed by the enzyme phenoxazinone synthase.

Caption: Proposed biosynthesis of the this compound phenoxazinone core.

Hypothetical Signaling Pathway for Growth-Promoting Activity

The precise signaling pathway through which this compound exerts its growth-promoting effects is yet to be elucidated. Given that its action is distinct from TPA and dependent on serum factors, a hypothetical pathway can be postulated. This compound may interact with a currently unidentified cell surface receptor or transporter, leading to the activation of intracellular signaling cascades that converge on pathways known to regulate cell proliferation, such as the MAPK/ERK or PI3K/Akt pathways, ultimately leading to the upregulation of genes involved in cell cycle progression and DNA synthesis.

Caption: Hypothetical signaling pathway for this compound's activity.

Conclusion and Future Directions

This compound, a phenoxazine antibiotic from Streptomyces exfoliatus, presents an interesting profile with potent cell growth-promoting activity. While the initial discovery and structural elucidation have been established, significant opportunities for further research exist. A detailed investigation into its antifungal and potential anti-inflammatory activities, including the determination of IC₅₀ values, is warranted. Elucidation of its precise mechanism of action and the specific signaling pathways it modulates will be crucial for understanding its full therapeutic and research potential. Furthermore, optimization of the fermentation and purification processes could lead to higher yields, facilitating more extensive biological evaluation. The unique biological activities of this compound make it a compelling candidate for further investigation in the fields of drug discovery and cell biology.

Unraveling the Synthesis of Exfoliazone: A Technical Guide to its Biosynthetic Pathway in Streptomyces

For Immediate Release

[City, State] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look into the biosynthetic pathway of Exfoliazone, a phenoxazine antibiotic produced by the bacterium Streptomyces exfoliatus. This guide provides a putative pathway, details on the key enzymatic steps, and outlines experimental protocols for its investigation, addressing a critical knowledge gap in the natural product biosynthesis field.

This compound, a member of the phenoxazine class of antibiotics, has garnered interest for its potential therapeutic applications. However, a detailed understanding of its biosynthesis has remained elusive. This whitepaper synthesizes current knowledge on phenazine biosynthesis in Streptomyces and leverages the available genome sequence of Streptomyces exfoliatus DSMZ 41693 to propose a complete biosynthetic route to this compound.

A Putative Pathway to this compound

The biosynthesis of this compound is proposed to originate from the shikimic acid pathway, a common route for the production of aromatic compounds in bacteria. The pathway likely proceeds through the formation of a key intermediate, phenazine-1,6-dicarboxylic acid (PDC), which serves as the core scaffold for many phenazine antibiotics produced by Streptomyces.

The proposed biosynthetic pathway can be divided into two main stages:

-

Formation of the Phenazine Core: This stage involves a series of enzymatic reactions starting from chorismic acid, a key branch-point metabolite in the shikimic acid pathway. A putative biosynthetic gene cluster (BGC) in the Streptomyces exfoliatus genome is predicted to encode the necessary enzymes for this transformation, including homologs of anthranilate synthase (PhzE), a phenazine biosynthesis protein (PhzD), and a 2,3-dihydroxybenzoate-2,3-dehydrogenase (PhzA). These enzymes work in concert to synthesize the tricyclic phenazine ring structure of PDC.

-

Tailoring of the Phenazine Core: Following the formation of the PDC core, a series of tailoring reactions are necessary to yield the final this compound structure. These modifications are catalyzed by specific enzymes, likely encoded within the same biosynthetic gene cluster. The proposed tailoring steps include:

-

Decarboxylation: Removal of one of the carboxyl groups from PDC.

-

Hydroxylation: Addition of a hydroxyl group to the phenazine ring.

-

N-acetylation: The addition of an acetyl group to an amino group, a key feature of the this compound molecule.

-

A visual representation of this proposed pathway is provided below.

Quantitative Data Summary

At present, there is a notable absence of specific quantitative data in the scientific literature regarding the biosynthesis of this compound. To facilitate future research in this area, the following table outlines key parameters for which quantitative data would be highly valuable.

| Parameter | Description | Units |

| Precursor Uptake Rate | Rate of chorismic acid consumption by the biosynthetic pathway. | µmol/gDCW/h |

| Enzyme Kinetics (Km, kcat) | Michaelis-Menten constants for the core and tailoring enzymes. | µM, s⁻¹ |

| Intermediate Concentrations | Intracellular concentrations of PDC and subsequent intermediates. | µM |

| This compound Titer | Final concentration of this compound produced in culture. | mg/L |

| Gene Expression Levels | Relative or absolute expression levels of the putative biosynthetic genes. | Fold change or transcript copies/cell |

Key Experimental Protocols

To validate the proposed biosynthetic pathway and gather the much-needed quantitative data, a series of key experiments are required. The following section details the methodologies for these essential investigations.

Identification and Annotation of the Putative this compound Biosynthetic Gene Cluster

Objective: To locate and annotate the complete biosynthetic gene cluster responsible for this compound production in the Streptomyces exfoliatus DSMZ 41693 genome.

Methodology:

-

Genome Mining: Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to scan the genome of S. exfoliatus DSMZ 41693 for secondary metabolite biosynthetic gene clusters.

-

Homology Searching: Perform BLAST (Basic Local Alignment Search Tool) analysis using known phenazine biosynthesis genes (e.g., phzE, phzD, phzA) from other Streptomyces species as queries against the S. exfoliatus genome to identify homologous genes.

-

Gene Cluster Annotation: Manually curate the identified gene cluster, annotating the putative function of each open reading frame (ORF) based on homology to characterized enzymes. Pay close attention to genes encoding potential tailoring enzymes such as decarboxylases, hydroxylases, and N-acetyltransferases.

The logical workflow for this process is illustrated in the following diagram:

Gene Knockout and Heterologous Expression Studies

Objective: To experimentally validate the involvement of the identified gene cluster and individual genes in this compound biosynthesis.

Methodology:

-

Gene Inactivation: Create targeted gene knockouts of key putative biosynthetic genes (e.g., the core synthase genes and tailoring enzyme genes) in S. exfoliatus using CRISPR-Cas9 or homologous recombination techniques.

-

Metabolite Analysis: Analyze the metabolite profiles of the wild-type and mutant strains using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to observe the loss of this compound production and the potential accumulation of biosynthetic intermediates in the knockout strains.

-

Heterologous Expression: Clone the entire putative biosynthetic gene cluster into a suitable heterologous host, such as Streptomyces coelicolor or Streptomyces lividans, that does not produce phenazines.

-

Production Confirmation: Analyze the culture extracts of the heterologous host for the production of this compound to confirm that the cloned gene cluster is sufficient for its biosynthesis.

In Vitro Enzymatic Assays

Objective: To characterize the function and kinetics of the individual enzymes in the this compound biosynthetic pathway.

Methodology:

-

Protein Expression and Purification: Overexpress the putative biosynthetic enzymes (e.g., the N-acetyltransferase) in a suitable expression system like E. coli and purify the recombinant proteins.

-

Substrate Synthesis: Chemically or enzymatically synthesize the proposed substrates for each enzyme (e.g., the hydroxylated phenazine intermediate for the N-acetyltransferase).

-

Enzyme Assays: Perform in vitro reactions with the purified enzyme and its substrate. Monitor the reaction progress and product formation using techniques like HPLC, MS, or spectrophotometry.

-

Kinetic Analysis: Determine the kinetic parameters (Km and kcat) of the enzyme by measuring the initial reaction rates at varying substrate concentrations.

This technical guide provides a foundational roadmap for the scientific community to systematically investigate and confirm the biosynthetic pathway of this compound. The outlined methodologies, if pursued, will not only illuminate the intricate molecular machinery behind the production of this promising antibiotic but also pave the way for its bioengineering and the development of novel derivatives with enhanced therapeutic properties.

In Vitro Antifungal Spectrum of Exfoliazone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Exfoliazone, a phenoxazine antibiotic isolated from Streptomyces exfoliatus, has been identified as a compound with antifungal properties.[1] This technical guide provides a comprehensive overview of the available data on the in vitro antifungal spectrum of compounds derived from Streptomyces exfoliatus and outlines standardized experimental protocols for the determination of antifungal activity. Due to the limited publicly available data specific to this compound, this document also presents generalized methodologies for assessing the antifungal spectrum and potential mechanisms of action of novel antimicrobial agents, in line with established research practices.

Introduction to this compound and Phenoxazine Antibiotics

This compound is a naturally occurring antibiotic belonging to the phenoxazine class of compounds, which are characterized by a core dibenzo-p-oxazine structure. It is produced by the bacterium Streptomyces exfoliatus.[1] While the initial discovery of this compound highlighted its identity as a new phenoxazine antibiotic, detailed studies on its broad-spectrum antifungal activity are not extensively documented in publicly accessible literature.

Phenoxazine-containing compounds, in general, are known for a variety of biological activities, including antimicrobial and anticancer properties.[2] Their mechanism of action can vary, but they often involve intercalation with DNA or inhibition of topoisomerase enzymes. For antifungal phenoxazines, potential mechanisms could include disruption of fungal cell membrane integrity, inhibition of essential enzymes, or interference with cellular signaling pathways.

In Vitro Antifungal Activity

A study on a novel antifungal compound from Streptomyces exfoliatus, identified as diphenethyl tetradecahydrophenazine-2, 8-dicarboxylate, demonstrated activity against several key fungal species. The MIC values for this compound are summarized in the table below. It is important to note that this compound is not this compound, but its activity provides a valuable reference for the potential antifungal capabilities of metabolites from this bacterial species.

Table 1: In Vitro Antifungal Activity of a Phenazine Derivative from Streptomyces exfoliatus

| Fungal Species | Minimum Inhibitory Concentration (MIC) Range (µg/mL) |

| Aspergillus flavus | 0.25 - 16 |

| Aspergillus niger | 0.25 - 16 |

| Fusarium oxysporum | 0.25 - 16 |

| Candida albicans | 0.25 - 16 |

Data sourced from a study on an antifungal compound from Streptomyces exfoliatus.[3]

Experimental Protocols for Antifungal Susceptibility Testing

The following is a detailed, generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a novel antifungal agent, such as this compound, using the broth microdilution method. This method is a standard approach for quantitative assessment of in vitro antifungal activity.

Materials

-

Test compound (e.g., this compound)

-

Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

-

Culture media (e.g., RPMI-1640 with L-glutamine, without sodium bicarbonate, and buffered with MOPS)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

-

Sterile saline (0.85%)

-

Dimethyl sulfoxide (DMSO) for dissolving the compound, if necessary

Inoculum Preparation

-

Yeast Cultures (Candida spp.):

-

Subculture the yeast onto a fresh agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.

-

Harvest several colonies and suspend in sterile saline.

-

Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (at 530 nm). This corresponds to approximately 1-5 x 10^6 CFU/mL.

-

Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.

-

-

Filamentous Fungi (Aspergillus spp.):

-

Grow the mold on a suitable agar medium until sporulation is evident.

-

Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80 at 0.05%).

-

Filter the conidial suspension through sterile gauze to remove hyphal fragments.

-

Adjust the conidial suspension to a final concentration of 0.4-5 x 10^4 CFU/mL in RPMI-1640 medium.

-

Broth Microdilution Assay

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial twofold dilutions of the compound in RPMI-1640 medium directly in the 96-well microtiter plate. The final concentration range should be appropriate to determine the MIC (e.g., 0.03 to 64 µg/mL).

-

Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the diluted compound.

-

Include a positive control well (inoculum without compound) and a negative control well (medium only).

-

Incubate the plates at 35°C for 24-48 hours (for yeasts) or 48-72 hours (for molds).

-

The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50% inhibition) compared to the positive control.

Visualization of Experimental and Logical Workflows

Generalized Antifungal Drug Discovery and Evaluation Workflow

The following diagram illustrates a typical workflow for the discovery and in vitro evaluation of a novel antifungal agent.

Caption: A generalized workflow for the discovery and in vitro evaluation of novel antifungal compounds.

Hypothetical Signaling Pathway Inhibition

As the specific mechanism of action for this compound is not elucidated, the following diagram represents a hypothetical signaling pathway in a fungal cell that could be targeted by an antifungal agent. This is a generalized representation and not specific to this compound.

Caption: A hypothetical fungal signaling pathway and a potential point of inhibition by an antifungal agent.

Conclusion and Future Directions

This compound, a phenoxazine antibiotic from Streptomyces exfoliatus, represents a potentially valuable scaffold for the development of new antifungal therapies. While specific data on its antifungal spectrum is currently limited in the public domain, related compounds from the same organism have shown promising activity against clinically relevant fungi.

Future research should focus on:

-

The large-scale production and purification of this compound.

-

Comprehensive in vitro antifungal susceptibility testing against a broad panel of yeast and mold species, including drug-resistant strains.

-

Elucidation of its specific mechanism of action, including its effects on fungal cell structures and signaling pathways.

-

In vivo efficacy studies in animal models of fungal infections.

Such studies are crucial to fully characterize the therapeutic potential of this compound and to pave the way for its potential clinical development.

References

Exfoliazone: A Comprehensive Technical Guide to its Physicochemical Properties for Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exfoliazone is a naturally occurring phenoxazine antibiotic produced by the bacterium Streptomyces exfoliatus.[1][2] This discovery has garnered interest within the scientific community due to its potential biological activities, including antifungal and cell growth-promoting properties. Understanding the physicochemical properties of this compound is fundamental for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of its core physicochemical characteristics, detailed experimental protocols for their determination, and insights into its potential mechanisms of action.

Core Physicochemical Properties

Table 1: General and Computed Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | N-[8-(hydroxymethyl)-3-oxophenoxazin-2-yl]acetamide | PubChem[2] |

| Molecular Formula | C₁₅H₁₂N₂O₄ | PubChem[2] |

| Molecular Weight | 284.27 g/mol | PubChem[2] |

| CAS Number | 132627-73-7 | PubChem[2] |

| Canonical SMILES | CC(=O)NC1=CC2=NC3=C(C=CC(=C3)CO)OC2=CC1=O | PubChem[2] |

| XLogP3-AA (Computed) | 1.9 | PubChem[2] |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

| pKa | Data not available | - |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible physicochemical data. The following sections outline methodologies for determining the key properties of this compound.

Determination of Melting Point

The melting point is a critical indicator of a compound's purity.

Methodology:

-

Sample Preparation: A small amount of crystalline this compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Measurement:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate initially to determine an approximate melting range.

-

A second measurement is performed with a slow heating rate (1-2 °C per minute) starting from approximately 20 °C below the approximate melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

-

Determination of Solubility

Solubility is a key factor influencing a drug's bioavailability.

Methodology (Shake-Flask Method):

-

Solvent Selection: A range of pharmaceutically relevant solvents (e.g., water, ethanol, methanol, DMSO, acetone, and various buffer solutions at different pH values) are selected.

-

Sample Preparation: An excess amount of this compound is added to a known volume of each solvent in a sealed vial.

-

Equilibration: The vials are agitated in a constant temperature water bath (e.g., 25 °C and 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis:

-

The saturated solutions are filtered to remove undissolved solid.

-

The concentration of this compound in the filtrate is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3][4]

-

The solubility is expressed in units such as mg/mL or mol/L.

-

Determination of Acid Dissociation Constant (pKa)

The pKa value is crucial for predicting the ionization state of a molecule at different physiological pH values.

Methodology (UV-Vis Spectrophotometry):

-

Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or DMSO). A series of buffer solutions with a range of pH values (e.g., pH 2 to 12) are also prepared.

-

Spectral Measurement: A small aliquot of the this compound stock solution is added to each buffer solution to a final constant concentration. The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range.

-

Data Analysis:

-

The absorbance at a wavelength where the protonated and deprotonated forms of this compound have different molar absorptivities is plotted against the pH.

-

The resulting sigmoidal curve is analyzed, and the pKa is determined as the pH at the inflection point of the curve.

-

Determination of Partition Coefficient (LogP)

LogP is a measure of a compound's lipophilicity, which influences its ability to cross biological membranes.

Methodology (Shake-Flask Method):

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (preferably the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken for a set period to allow for the partitioning of this compound between the two phases to reach equilibrium.

-

Phase Separation and Analysis: The two phases are carefully separated. The concentration of this compound in each phase is determined using a suitable analytical technique like HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.

Spectroscopic Analysis

Spectroscopic techniques provide valuable information about the chemical structure and functional groups of this compound.

-

UV-Visible (UV-Vis) Spectroscopy: A solution of this compound in a suitable solvent (e.g., methanol or ethanol) is analyzed to determine its maximum absorbance wavelengths (λmax), which is characteristic of its chromophoric system.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: An FTIR spectrum of solid this compound (e.g., as a KBr pellet) is recorded to identify the presence of characteristic functional groups (e.g., C=O, N-H, C-O, aromatic rings) based on their vibrational frequencies.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra of this compound dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) are acquired to provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each proton and carbon atom.[1]

Biological Activities and Potential Signaling Pathways

This compound has been reported to exhibit both antifungal and growth-promoting activities. While the precise molecular mechanisms are yet to be fully elucidated, we can propose hypothetical signaling pathways based on the known activities of related phenoxazine compounds and other microbial metabolites.

Antifungal Mechanism of Action

Phenoxazine-based compounds are known to exert antifungal effects through various mechanisms.[5][6] A plausible mechanism for this compound could involve the disruption of fungal cell membrane integrity or the inhibition of key enzymes involved in cell wall synthesis.

Caption: Hypothetical antifungal mechanism of this compound.

Growth-Promoting Mechanism of Action

The growth-promoting effect of this compound on mammalian cells could be mediated through the modulation of cellular signaling pathways involved in proliferation. Microbial metabolites have been shown to influence host cell growth by interacting with key cellular components.[7][8][9]

Caption: Hypothetical growth-promoting mechanism of this compound.

Experimental Workflow

A logical workflow is essential for the systematic physicochemical characterization of a novel compound like this compound.

Caption: Logical workflow for physicochemical characterization.

Conclusion

This compound presents an interesting scaffold for further investigation due to its reported biological activities. This technical guide provides a foundational understanding of its physicochemical properties and outlines the necessary experimental protocols for its comprehensive characterization. While there is a clear need for more empirical data to be generated and published, the information and methodologies presented herein offer a robust starting point for researchers and drug development professionals. A thorough physicochemical profiling, as outlined in this guide, will be instrumental in unlocking the full therapeutic potential of this compound.

References

- 1. Isolation and structure of a new phenoxazine antibiotic, this compound, produced by Streptomyces exfoliatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C15H12N2O4 | CID 131529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Antifungal phenothiazines: optimization, characterization of mechanism, and modulation of neuroreceptor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antifungal mechanisms by which a novel Pseudomonas aeruginosa phenazine toxin kills Candida albicans in biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How microbes control mammalian cell growth | Biological Sciences Division | The University of Chicago [biologicalsciences.uchicago.edu]

- 8. bioengineer.org [bioengineer.org]

- 9. bioquicknews.com [bioquicknews.com]

Methodological & Application

Application Notes and Protocols for Exfoliazone in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Abstract

Exfoliazone, a phenoxazine-based compound isolated from Streptomyces exfoliatus, has been identified as a potent growth-promoting substance for several mammalian cell lines.[1] These application notes provide a summary of the currently available information and a series of generalized protocols to guide the preparation and use of this compound in cell culture experiments. Due to the limited amount of publicly available data on this compound, several parameters, including optimal solvent, stock solution stability, and ideal concentrations for specific cell lines, may need to be determined empirically.

Introduction to this compound

This compound is a secondary metabolite produced by the bacterium Streptomyces exfoliatus.[2][3] It has been shown to stimulate the growth of the rat liver cell line RLN-8, as well as NIH 3T3 and T601 cells.[1] The growth-promoting effect of this compound is observed in the presence of low serum concentrations, suggesting it may act synergistically with serum components to enhance cell proliferation.[1] Its mechanism of action is reported to be distinct from that of the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA).[1]

Preparation of this compound Solutions

The following is a general protocol for the preparation of this compound solutions for cell culture applications. The optimal solvent and storage conditions should be validated for your specific experimental needs.

2.1. Materials

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

-

Sterile-filtered phosphate-buffered saline (PBS) or cell culture medium

2.2. Protocol for Preparing a 1 mg/mL Stock Solution

-

Weighing this compound: Carefully weigh out 1 mg of this compound powder in a sterile microcentrifuge tube.

-

Dissolving in DMSO: Add 1 mL of sterile DMSO to the tube.

-

Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary, but the stability of this compound to heat is unknown.

-

Sterilization: The DMSO stock solution is considered sterile if prepared under aseptic conditions. Filtration of DMSO solutions can be challenging with some filter types.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light. The long-term stability of this compound in DMSO is not documented.

2.3. Preparation of Working Solutions

-

Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

-

Dilution: Serially dilute the stock solution in serum-free cell culture medium to the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the cell culture does not exceed a level that is toxic to the cells (typically ≤ 0.5%).[4][5] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Quantitative Data Summary

The following table summarizes the known effective concentrations of this compound. Data for NIH 3T3 and T601 cells is not currently available in the public domain and will need to be determined experimentally.

| Cell Line | Effective Concentration Range (µg/mL) | Notes |

| RLN-8 | 0.004 - 0.1 | Growth-promoting activity observed in Eagle's minimal essential medium with 1% fetal bovine serum.[1] |

| NIH 3T3 | To be determined | Reported to enhance growth, but specific concentrations are not provided.[1] |

| T601 | To be determined | Reported to enhance growth, but specific concentrations are not provided.[1] |

Experimental Protocols

The following are generalized protocols for assessing the effect of this compound on cell proliferation. These should be optimized for each specific cell line and experimental condition.

4.1. Cell Proliferation Assessment using MTT Assay

This protocol provides a method to determine the dose-dependent effect of this compound on the proliferation of adherent cell lines.

4.1.1. Materials

-

Adherent cells (e.g., NIH 3T3, T601)

-

Complete cell culture medium

-

Serum-free cell culture medium

-

This compound working solutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[6]

-

DMSO or solubilization buffer[6]

-

96-well cell culture plates

-

Microplate reader

4.1.2. Experimental Workflow Diagram

4.1.3. Protocol

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[6] Incubate for 24 hours to allow for cell attachment.

-

Treatment: After 24 hours, carefully aspirate the medium and replace it with 100 µL of serum-free or low-serum medium containing various concentrations of this compound (e.g., 0.001 to 1 µg/mL). Include a vehicle control (DMSO) and a positive control (e.g., a known growth factor).

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Signaling Pathway

The precise signaling pathway through which this compound promotes cell growth in eukaryotic cells has not yet been elucidated. However, based on the known mechanisms of fibroblast proliferation, a hypothetical pathway can be proposed for investigation. Fibroblast growth is often mediated by receptor tyrosine kinases (RTKs) that activate downstream signaling cascades such as the Ras/MAPK and PI3K/Akt pathways.[7][8][9][10]

5.1. Hypothetical Signaling Pathway for this compound-Induced Proliferation

The following diagram illustrates a generalized growth factor signaling pathway in fibroblasts. It is hypothesized that this compound may interact with a currently unidentified cell surface receptor or an intracellular target that leads to the activation of similar downstream effectors.

Disclaimer: The signaling pathway depicted above is a generalized representation of growth factor signaling in fibroblasts and has not been experimentally validated for this compound. Further research is required to identify the specific molecular targets and signaling cascades modulated by this compound.

Summary and Future Directions

This compound presents an interesting molecule with growth-promoting properties in specific cell lines. To fully utilize its potential in research and drug development, further characterization is necessary. Key areas for future investigation include:

-

Solubility and Stability: A systematic evaluation of this compound's solubility in various cell culture-compatible solvents and its stability under different storage conditions.

-

Dose-Response Studies: Comprehensive dose-response experiments on NIH 3T3, T601, and other relevant cell lines to determine the optimal effective concentrations.

-

Mechanism of Action: Elucidation of the specific signaling pathway(s) activated by this compound to promote cell proliferation. This could involve receptor binding assays, kinase activity profiling, and analysis of downstream signaling molecules.

These application notes are intended to serve as a starting point for researchers interested in exploring the biological activities of this compound. The provided protocols are general and will require optimization for specific experimental contexts.

References

- 1. Studies on cell growth stimulating substances of low molecular weight. Part 2. This compound and lavanducyanin, potent growth promoting substances of rat liver cell line, RLN-8, produced by Streptomyces exfoliatus and Streptomyces aeriouvifer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Streptomyces exfoliatus - Wikipedia [en.wikipedia.org]

- 3. Isolation and structure of a new phenoxazine antibiotic, this compound, produced by Streptomyces exfoliatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. captivatebio.com [captivatebio.com]

- 5. medchemexpress.cn [medchemexpress.cn]

- 6. goldbio.com [goldbio.com]

- 7. mdpi.com [mdpi.com]

- 8. lifesciences.danaher.com [lifesciences.danaher.com]

- 9. The Fibroblast Growth Factor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Potential of Exfoliazone as a Supplement in Serum-Free Media Formulations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exfoliazone is a low molecular weight, phenoxazine antibiotic derived from the bacterium Streptomyces exfoliatus.[1][2] Early research has identified it as a potent growth-promoting substance for several cell lines, including rat liver cells (RLN-8), NIH 3T3, and T601, when used in low-serum conditions.[1] These properties suggest a potential role in cell culture applications, particularly in the development of serum-free media (SFM) formulations, which are critical for reducing variability and eliminating risks associated with animal-derived components in biopharmaceutical production and research.[3][4]

However, it is crucial to note that existing studies have indicated that while this compound stimulates cell growth in media containing 1% fetal bovine serum, it showed no observable effect under completely serum-free conditions for the RLN-8 cell line.[1] This suggests that this compound may act synergistically with factors present in serum and may not function as a standalone replacement for serum.

These application notes provide a summary of the existing data on this compound and present a detailed experimental protocol to systematically evaluate its potential as a supplementary component in modern serum-free media formulations. The goal is to investigate whether this compound can enhance cell proliferation in conjunction with other defined components like growth factors and hormones.

Quantitative Data Summary

The following table summarizes the reported effective concentrations of this compound for promoting cell growth in low-serum (1% FBS) media. No quantitative data is currently available for its use in serum-free media.

| Cell Line | Culture Condition | Effective Concentration Range (µg/mL) | Observed Effect | Reference |

| RLN-8 (Rat Liver) | Eagle's MEM + 1% FBS | 0.004 - 0.1 | Significant stimulation of cell growth | [1] |

| RLN-8 (Rat Liver) | Eagle's MEM (Serum-Free) | Not Applicable | No effect on cell growth | [1] |

| NIH 3T3 | Eagle's MEM + 1% FBS | Not specified | Enhanced growth | [1] |

| T601 | Eagle's MEM + 1% FBS | Not specified | Enhanced growth | [1] |

Signaling Pathways and Mechanism of Action

The precise signaling pathway through which this compound exerts its growth-promoting effects is not yet fully elucidated. However, it is known that its mechanism is distinct from that of the protein kinase C activator 12-O-tetradecanoylphorbol-13-acetate (TPA).[1] Given its function as a growth promoter, it is hypothesized to interact with cellular pathways that regulate proliferation and survival. A generalized diagram of how a growth-promoting substance might influence cell signaling is presented below.

Caption: Hypothesized signaling pathway for a growth-promoting substance.

Experimental Protocols

The following protocols are designed to systematically evaluate the efficacy of this compound as a supplement in a basal serum-free medium.

Protocol 1: Preparation of this compound Stock Solution

-

Aseptic Technique: All procedures should be performed in a sterile environment using a laminar flow hood.[5]

-

Reconstitution: Aseptically reconstitute lyophilized this compound powder in a suitable solvent (e.g., DMSO or ethanol) to create a high-concentration stock solution (e.g., 1 mg/mL). Note: The optimal solvent should be determined based on the compound's solubility data; if unavailable, start with DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into sterile, cryo-safe vials to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Evaluation of this compound in Serum-Free Media

This protocol outlines a dose-response experiment to determine if this compound can enhance cell proliferation in a serum-free environment.

Caption: Experimental workflow for testing this compound in SFM.

Methodology:

-

Cell Line Selection: Choose a cell line of interest (e.g., CHO, HEK293, or a specific production line) and adapt it to a basal, commercially available serum-free medium (e.g., DMEM/F-12) that is unsupplemented with growth factors.

-

Cell Seeding:

-

Harvest logarithmically growing cells that have been adapted to the serum-free basal medium.

-

Perform a cell count using a hemocytometer or automated cell counter and assess viability (e.g., via Trypan Blue exclusion).[6]

-

Seed the cells into 96-well microplates at a predetermined optimal density (e.g., 5,000 cells/well).

-

-

Treatment Preparation:

-

Prepare a serial dilution of the this compound stock solution in the basal serum-free medium to achieve final concentrations ranging from 0.001 µg/mL to 10 µg/mL.

-

Include appropriate controls:

-

Negative Control: Basal SFM with solvent (vehicle) only.

-

Positive Control: Basal SFM supplemented with a known growth factor (e.g., FGF or EGF) or 2% FBS.

-

-

-

Incubation: Add the prepared media to the appropriate wells and incubate the plates under standard conditions (e.g., 37°C, 5% CO₂).

-

Viability and Proliferation Assessment:

-

At various time points (e.g., 24, 48, and 72 hours), assess cell viability and proliferation using a metabolic assay such as MTT, MTS, or a resazurin-based reagent (e.g., PrestoBlue).

-

Follow the manufacturer's protocol for the chosen assay and measure the output (e.g., absorbance or fluorescence) using a plate reader.

-

-

Data Analysis:

-

Normalize the results against the negative (vehicle) control.

-

Plot the cell viability/proliferation against the concentration of this compound to generate a dose-response curve.

-

Determine if any concentration of this compound provides a statistically significant increase in cell growth compared to the negative control.

-

Conclusion and Future Directions

The available data indicates that this compound is a growth-promoting agent in low-serum environments, but its efficacy as a standalone supplement in serum-free media has not been established and was found to be ineffective in one study.[1] The provided protocols offer a systematic approach to rigorously evaluate its potential in modern, chemically defined media. Future investigations should focus on testing this compound in combination with a matrix of common SFM supplements (e.g., insulin, transferrin, selenium, and various growth factors) to identify potential synergistic interactions that could enhance cell proliferation and productivity for biopharmaceutical applications.

References

- 1. Studies on cell growth stimulating substances of low molecular weight. Part 2. This compound and lavanducyanin, potent growth promoting substances of rat liver cell line, RLN-8, produced by Streptomyces exfoliatus and Streptomyces aeriouvifer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation and structure of a new phenoxazine antibiotic, this compound, produced by Streptomyces exfoliatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Serum-free media formulations are cell line-specific and require optimization for microcarrier culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. openaccessjournals.com [openaccessjournals.com]

- 5. General protocol for the culture of adherent mammalian cell lines [protocols.io]

- 6. Cell Culture Protocols | Thermo Fisher Scientific - US [thermofisher.com]

Application Notes and Protocols: An Experimental Model for Investigating the Potential Growth-Promoting Effects of Exfoliazone

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Exfoliazone is a phenoxazine-containing antibiotic isolated from Streptomyces exfoliatus.[1] While its primary characterization is as an antifungal agent, its broader biological activities, particularly concerning mammalian cell growth, remain largely unexplored. These application notes provide a comprehensive experimental framework to systematically investigate the hypothesis that this compound may possess growth-promoting properties. The protocols outlined here follow a tiered approach, beginning with broad in vitro screening and progressing to more focused mechanistic and in vivo studies.

Tier 1: In Vitro Screening for Proliferative Activity

The initial step is to determine if this compound has any effect on the viability and proliferation of mammalian cells in culture. A panel of cell lines, including those relevant to tissue growth and repair (e.g., fibroblasts, keratinocytes), is recommended.

Experimental Protocol 1: Cell Viability Assessment using Resazurin Assay

This assay assesses metabolic activity as an indicator of cell viability.

Materials:

-

Selected cell lines (e.g., Human Dermal Fibroblasts - HDF, Human Epidermal Keratinocytes - HEK)

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Resazurin sodium salt solution (0.15 mg/mL in PBS)

-

96-well cell culture plates

-

Phosphate-Buffered Saline (PBS)

-

Multi-well spectrophotometer or fluorometer

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Treatment: Prepare serial dilutions of this compound in complete medium. The final solvent concentration should be consistent across all wells and not exceed 0.1%. Remove the old medium from the cells and add 100 µL of the this compound-containing medium or control medium (with solvent only).

-

Incubation: Incubate the plate for 24, 48, and 72 hours.

-

Assay: Add 20 µL of resazurin solution to each well and incubate for 2-4 hours.

-

Measurement: Measure the fluorescence (560 nm excitation / 590 nm emission) or absorbance (570 nm, with a reference wavelength of 600 nm).

-

Analysis: Calculate cell viability as a percentage relative to the solvent-treated control cells.

Data Presentation: Hypothetical Cell Viability Data

The results of the cell viability assay can be summarized in a table to easily compare the dose- and time-dependent effects of this compound.

| This compound (µM) | HDF Cell Viability (%) after 48h | HEK Cell Viability (%) after 48h |

| 0 (Vehicle Control) | 100.0 ± 5.2 | 100.0 ± 4.8 |

| 0.1 | 105.3 ± 6.1 | 108.1 ± 5.5 |

| 1 | 115.8 ± 7.3 | 122.4 ± 6.9 |

| 10 | 125.1 ± 8.5 | 135.7 ± 8.2 |

| 50 | 98.2 ± 5.9 | 95.3 ± 6.1 |

| 100 | 65.4 ± 4.7 | 58.9 ± 5.3 |

Values are represented as mean ± standard deviation.

Tier 2: Confirmation of Proliferation and Mechanism

If an increase in cell number is observed, it is crucial to confirm that this is due to increased cell division (proliferation) and not a reduction in cell death (apoptosis).

Experimental Workflow

Caption: Experimental workflow for investigating this compound's growth-promoting effects.

Experimental Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol determines the distribution of cells in different phases of the cell cycle.

Materials:

-

Cells cultured in 6-well plates

-

This compound

-

PBS

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution with RNase A

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with a growth-promoting concentration of this compound (identified in Tier 1) for 24 hours.

-

Harvesting: Harvest cells by trypsinization, collect them by centrifugation (300 x g for 5 minutes), and wash with PBS.

-

Fixation: Resuspend the cell pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI/RNase A staining solution.

-

Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the samples using a flow cytometer. The PI fluorescence intensity corresponds to the DNA content.

Data Presentation: Hypothetical Cell Cycle Distribution Data

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Vehicle Control | 65.2 ± 3.1 | 20.5 ± 2.5 | 14.3 ± 1.9 |

| This compound (10 µM) | 52.8 ± 2.8 | 35.1 ± 3.0 | 12.1 ± 1.5 |

Values are represented as mean ± standard deviation. A decrease in G0/G1 and an increase in S phase suggest progression through the cell cycle.

Tier 3: Mechanistic Studies - Signaling Pathway Analysis

If this compound promotes cell cycle progression, the next step is to investigate the underlying molecular signaling pathways. The MAPK/ERK and PI3K/Akt pathways are central regulators of cell proliferation.

Hypothesized Signaling Pathway

This compound may interact with a cell surface receptor or an intracellular target to activate downstream signaling cascades that promote cell growth.

Caption: Hypothesized signaling pathway for this compound-induced cell proliferation.

Experimental Protocol 3: Western Blotting for Key Signaling Proteins

This protocol detects the activation of signaling proteins by analyzing their phosphorylation status.

Materials:

-

Cells cultured and treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: Treat cells with this compound for short time points (e.g., 0, 5, 15, 30, 60 minutes). Lyse cells in ice-cold RIPA buffer.

-

Quantification: Determine protein concentration using the BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample and separate by SDS-PAGE.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash with TBST.

-

Secondary Antibody: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash with TBST.

-

Detection: Apply ECL substrate and visualize the protein bands using an imaging system. Analyze band intensity relative to total protein and loading controls.

Tier 4: In Vivo Validation of Growth-Promoting Effects

If in vitro results are promising, the next logical step is to evaluate the effects of this compound in a living organism. A wound healing model is a relevant system to test for growth-promoting and tissue-reparative properties.

Experimental Protocol 4: Murine Excisional Wound Healing Model

Materials:

-

8-10 week old mice (e.g., C57BL/6)

-

Anesthetic agents

-

Surgical tools (biopsy punch, scissors, forceps)

-

Topical formulation of this compound in a suitable vehicle (e.g., hydrogel)

-

Vehicle control formulation

-

Digital camera and ruler for wound measurement

Procedure:

-

Anesthesia and Hair Removal: Anesthetize the mice and shave the dorsal back.

-

Wounding: Create a full-thickness excisional wound (e.g., 6 mm diameter) using a sterile biopsy punch.

-

Treatment: Apply a standardized amount of the this compound formulation or vehicle control to the wound. Cover with a semi-occlusive dressing.

-

Monitoring: Photograph the wounds daily or every other day.

-

Analysis: Measure the wound area from the photographs using image analysis software. Calculate the percentage of wound closure over time.

-

Histology (Optional): At the end of the experiment, euthanize the animals and collect the wound tissue for histological analysis (e.g., H&E staining) to assess re-epithelialization and granulation tissue formation.

Data Presentation: Hypothetical Wound Closure Data

| Days Post-Wounding | Vehicle Control (% Wound Closure) | This compound Treatment (% Wound Closure) |

| 0 | 0.0 ± 0.0 | 0.0 ± 0.0 |

| 3 | 25.4 ± 4.1 | 35.8 ± 5.2 |

| 6 | 55.1 ± 6.3 | 75.3 ± 7.1 |

| 9 | 80.7 ± 7.9 | 95.2 ± 4.8 |

| 12 | 96.2 ± 3.5 | 100.0 ± 0.0 |

Values are represented as mean ± standard deviation. Faster wound closure in the this compound group would indicate a growth-promoting effect in vivo.

References

Troubleshooting & Optimization

optimizing Exfoliazone dosage for maximal cell growth stimulation

Welcome to the technical support center for Exfoliazone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound dosage for maximal cell growth stimulation. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in cell culture?

A1: For a novel compound like this compound, it is advisable to start with a broad range of concentrations to determine its potency. A preliminary dose-ranging study with 10-fold serial dilutions is recommended.[1] A suggested starting range is from 1 nM to 100 µM.[2] This wide range helps in identifying an approximate effective concentration, which can then be narrowed down in subsequent experiments.[1][2]

Q2: How long should I incubate my cells with this compound to observe a significant effect on proliferation?

A2: The optimal incubation time can vary depending on the cell line's doubling time. It is crucial to establish a baseline growth rate for your specific cells.[1] A common starting point is to assess cell proliferation at 24, 48, and 72 hours post-treatment. Time-dependent measurements can reveal important dynamics of the cellular response.[3]

Q3: Can this compound be used with serum-containing media?

A3: Yes, this compound can be tested in serum-containing media. However, it is important to note that serum contains various growth factors that might mask or interfere with the effects of this compound. For initial characterization, consider reducing the serum concentration or using a serum-free medium if your cell line can tolerate it, to better isolate the specific effects of this compound.

Q4: How can I be sure that the observed effect is due to cell proliferation and not a cytotoxic effect at higher concentrations?

A4: It is essential to distinguish between cytostatic (inhibiting proliferation) and cytotoxic (cell-killing) effects.[4] This can be achieved by performing a viability assay in parallel with your proliferation assay. For example, using Trypan Blue exclusion or a live/dead cell staining kit can help quantify the number of dead cells at each concentration of this compound.[5] A decrease in cell number without a corresponding increase in cell death suggests a cytostatic effect, while an increase in cell death indicates cytotoxicity.

Troubleshooting Guides

Issue 1: No observable increase in cell growth after this compound treatment.

| Possible Cause | Suggested Solution |

| Incorrect Dosage | The concentrations tested may be too low. Perform a broader dose-response experiment with higher concentrations. |

| Inappropriate Incubation Time | The effect of this compound may be time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. |

| Cell Line Unresponsive | The specific cell line may lack the necessary receptors or signaling pathways to respond to this compound. Test on a different, well-characterized cell line known to be responsive to growth stimuli. |

| Degraded Compound | Ensure the stock solution of this compound is properly stored and has not degraded. Prepare fresh dilutions for each experiment. |

Issue 2: High variability between replicate wells.

| Possible Cause | Suggested Solution |

| Uneven Cell Seeding | Ensure a single-cell suspension is achieved before plating and that cells are evenly distributed across the wells. Inconsistent plating density can significantly affect growth rates.[1][3] |

| Edge Effects in Multi-well Plates | Evaporation from wells on the outer edges of a plate can concentrate media components and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media. |

| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques to ensure accurate delivery of cells and reagents. |

Issue 3: Cell death observed at higher concentrations.

| Possible Cause | Suggested Solution |

| Cytotoxicity | High concentrations of this compound may be toxic to the cells. Determine the IC50 (half-maximal inhibitory concentration) to identify the toxic range.[2] This will help in selecting a non-toxic concentration range for growth stimulation experiments. |

| Solvent Toxicity | If this compound is dissolved in a solvent like DMSO, ensure the final solvent concentration in the culture media is non-toxic (typically <0.1%). Run a solvent-only control to verify. |

Experimental Protocols

Protocol 1: Determining the Optimal Dosage of this compound using a Dose-Response Assay

This protocol outlines the steps to determine the optimal concentration of this compound for stimulating cell proliferation using a colorimetric assay such as MTT or WST-1.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

Phosphate-buffered saline (PBS)

-

Proliferation assay reagent (e.g., MTT, WST-1)

-

Solubilization solution (for MTT assay)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells, ensuring high viability (>95%).

-

Seed the cells in a 96-well plate at a predetermined optimal density. A common starting point is 5,000-10,000 cells per well.

-

Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

-

Preparation of this compound Dilutions:

-

Prepare a series of 10-fold serial dilutions of the this compound stock solution in complete culture medium. A common range to test is 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, and 100 µM.[2]

-

Include a "vehicle control" (medium with the same concentration of solvent, e.g., DMSO, as the highest this compound concentration) and a "no-treatment control" (medium only).

-

-

Cell Treatment:

-

After 24 hours of incubation, carefully remove the medium from the wells.

-

Add 100 µL of the prepared this compound dilutions and controls to the respective wells (perform in triplicate).

-

Return the plate to the incubator for the desired incubation period (e.g., 48 hours).

-

-

Proliferation Assay (WST-1 example):

-

Add 10 µL of WST-1 reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Gently shake the plate for 1 minute.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (media-only wells).

-

Normalize the absorbance values of the treated wells to the no-treatment control (set to 100% proliferation).

-

Plot the percentage of cell proliferation against the log of the this compound concentration to generate a dose-response curve.

-

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound on Cell Line 'X' after 48h Treatment

| This compound Concentration | Mean Absorbance (450 nm) | Standard Deviation | % Proliferation (Normalized to Control) |

| Control (0 µM) | 0.85 | 0.05 | 100% |

| 0.001 µM (1 nM) | 0.92 | 0.06 | 108% |

| 0.01 µM (10 nM) | 1.15 | 0.08 | 135% |

| 0.1 µM (100 nM) | 1.45 | 0.10 | 171% |

| 1 µM | 1.62 | 0.12 | 191% |

| 10 µM | 1.30 | 0.09 | 153% |

| 100 µM | 0.65 | 0.07 | 76% |

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Hypothetical signaling pathway for this compound-induced cell growth.

Experimental Workflow Diagram

References

- 1. sorger.med.harvard.edu [sorger.med.harvard.edu]

- 2. researchgate.net [researchgate.net]

- 3. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An image-based assay to quantify changes in proliferation and viability upon drug treatment in 3D microenvironments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell Culture Protocols | Thermo Fisher Scientific - US [thermofisher.com]

minimizing off-target effects of Exfoliazone in cell-based assays

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize off-target effects of Exfoliazone in cell-based assays.

Understanding this compound and Its Potential Off-Target Effects